2-(4,4-Difluoropiperidin-1-yl)acetamide

Description

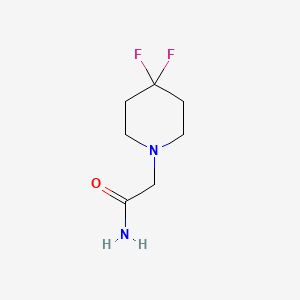

2-(4,4-Difluoropiperidin-1-yl)acetamide is a fluorinated acetamide derivative characterized by a piperidine ring substituted with two fluorine atoms at the 4-position. Its structure optimizes metabolic stability and target binding through the electron-withdrawing effects of fluorine, which enhance lipophilicity and reduce susceptibility to oxidative metabolism .

Properties

IUPAC Name |

2-(4,4-difluoropiperidin-1-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12F2N2O/c8-7(9)1-3-11(4-2-7)5-6(10)12/h1-5H2,(H2,10,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYXGNIGKJPLJJD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1(F)F)CC(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12F2N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4,4-Difluoropiperidin-1-yl)acetamide typically involves the reaction of 4,4-difluoropiperidine with acetic anhydride or acetyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

4,4-Difluoropiperidine+Acetyl Chloride→this compound+HCl

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining consistent reaction conditions, thereby improving yield and purity.

Types of Reactions:

Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding amides or carboxylic acids.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of amines.

Substitution: Nucleophilic substitution reactions can occur, especially at the fluorine atoms, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Sodium methoxide in methanol.

Major Products:

Oxidation: Formation of carboxylic acids or amides.

Reduction: Formation of primary or secondary amines.

Substitution: Formation of substituted piperidines.

Scientific Research Applications

2-(4,4-Difluoropiperidin-1-yl)acetamide has been explored for various applications:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a ligand in receptor binding studies.

Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(4,4-Difluoropiperidin-1-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms in the compound can enhance binding affinity and selectivity towards these targets, potentially leading to significant biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Anti-Cancer Acetamides with Heterocyclic Substituents

Compounds such as N-(4-methoxyphenyl)-2-(4-pyrrolidin-1-ylquinazoline-2-sulfonyl)-acetamide (38) and N-(2-methoxyphenyl)-2-(4-piperidin-1-ylquinazoline-2-sulfonyl)-acetamide (39) exhibit potent anti-cancer activity against HCT-1, SF268, and MCF-7 cell lines . Compared to these analogs, 2-(4,4-Difluoropiperidin-1-yl)acetamide lacks the quinazoline-sulfonyl moiety but retains the piperidine core. The difluoro substitution likely improves metabolic stability over non-fluorinated piperidine derivatives, which may undergo faster hepatic clearance.

FPR1/FPR2 Agonists with Pyridazinone Moieties

Pyridazinone derivatives like N-(4-Bromophenyl)-2-[5-(4-methoxybenzyl)-3-methyl-6-oxo-6H-pyridazin-1-yl]-acetamide act as mixed FPR1/FPR2 ligands, inducing calcium mobilization in neutrophils . Fluorine’s electronegativity could enhance hydrogen bonding with targets like RORγ, reducing off-target effects compared to non-fluorinated analogs.

Antimicrobial Acetamides with Piperazine Linkers

Compounds 47 and 48 (e.g., 2-(4-(benzo[d]thiazol-5-ylsulfonyl)piperazin-1-yl)-N-(3,5-difluorophenyl)acetamide) demonstrate activity against gram-positive bacteria . However, the absence of a sulfonyl-benzo[d]thiazole group limits direct antimicrobial activity, redirecting its application to inflammatory pathways.

Anticonvulsant Acetamides with Benzofuran-Piperidine Hybrids

In anticonvulsant studies, N-(2-(4-chlorobenzoyl)benzofuran-3-yl)-2-(4-methylpiperidin-1-yl)-acetamide (5c) showed a relative potency of 0.72 compared to phenytoin . However, its current design for topical psoriasis therapy prioritizes localized action over CNS effects.

Structural and Pharmacokinetic Advantages of Difluoropiperidine

- Lipophilicity: The difluoropiperidine moiety increases logP compared to non-fluorinated piperidine or piperazine analogs (e.g., N-Phenyl-2-(piperazin-1-yl)acetamide, logP ~1.2 vs. estimated ~2.5 for the target compound).

- Metabolic Stability : Fluorine substitution reduces CYP450-mediated oxidation, prolonging half-life in preclinical models .

- Target Specificity : The rigid, electronegative piperidine core may enhance binding to RORγ, a nuclear receptor implicated in psoriasis .

Biological Activity

2-(4,4-Difluoropiperidin-1-yl)acetamide is a compound of interest due to its potential biological activities, particularly in the context of cancer treatment and cellular mechanisms. This article explores its biological activity by reviewing relevant studies, case reports, and patent information.

Chemical Structure and Properties

The compound features a piperidine ring substituted with two fluorine atoms and an acetamide group. Its structure can be represented as follows:

This unique structure contributes to its interactions with biological targets.

Research indicates that this compound may act as an inhibitor of the KIF18A motor protein, which is involved in mitotic processes. Inhibition of KIF18A has been linked to:

- Mitotic Arrest : Disruption of normal cell division leading to apoptosis or mitotic catastrophe.

- Cancer Cell Sensitivity : Increased sensitivity in various cancer cell lines, particularly those overexpressing KIF18A.

Anti-Cancer Effects

Recent studies have demonstrated the anti-cancer potential of compounds similar to this compound. For example:

- KIF18A Inhibition : Inhibition of KIF18A led to significant tumor regression in human ovarian and triple-negative breast cancer models. The study observed a decrease in MCL-1 protein levels (a pro-survival marker) and increased levels of cyclin B1 (a mitotic marker), suggesting that KIF18A inhibition promotes apoptosis in sensitive cancer cell lines .

- Cell Line Sensitivity : A panel of cancer cell lines was tested for sensitivity to KIF18A inhibitors, with mean half-maximum effective concentration (EC50) values indicating potent activity against specific lines. For instance, one compound showed an EC50 value of 0.021 µM in sensitive cell lines .

Pharmacological Studies

Pharmacological studies have highlighted the compound's potential in modulating cellular pathways associated with cancer proliferation:

- Cell Growth Assays : Treatment with KIF18A inhibitors resulted in reduced cell growth across multiple cancer types, indicating a broad spectrum of activity against malignancies .

- Mechanistic Insights : The degradation of MCL-1 protein post-treatment suggests a mechanism where KIF18A inhibition leads to enhanced apoptosis via the intrinsic pathway .

Data Table: Summary of Biological Activities

Q & A

Q. What are the recommended synthetic routes for 2-(4,4-Difluoropiperidin-1-yl)acetamide, and how can purity be optimized?

- Methodological Answer : A common synthetic route involves nucleophilic substitution between 4,4-difluoropiperidine and chloroacetamide derivatives under basic conditions (e.g., K₂CO₃ in DMF). Purity optimization requires iterative recrystallization or column chromatography using silica gel with a gradient eluent system (e.g., ethyl acetate/hexane). For reaction efficiency, computational reaction path searches (e.g., density functional theory) can predict optimal intermediates and transition states, reducing trial-and-error experimentation .

- Key Steps :

React 4,4-difluoropiperidine with chloroacetamide in anhydrous DMF.

Purify via column chromatography (silica gel, 60–120 mesh).

Q. How can factorial design optimize reaction conditions for synthesizing this compound?

- Methodological Answer : A 2³ factorial design evaluates three variables (temperature, catalyst loading, solvent polarity) across two levels. For example:

-

Factors : Temperature (60°C vs. 80°C), catalyst (none vs. 5 mol% Pd/C), solvent (DMF vs. THF).

-

Response : Yield (%) and purity (HPLC). Statistical tools like ANOVA identify significant interactions. This reduces experimental runs by 50% compared to one-factor-at-a-time approaches .

- Data Table : Factorial Design Matrix

| Run | Temp (°C) | Catalyst | Solvent | Yield (%) | Purity (%) |

|---|---|---|---|---|---|

| 1 | 60 | None | DMF | 45 | 85 |

| 2 | 80 | 5% Pd/C | THF | 78 | 92 |

Q. What computational approaches predict the compound's pharmacological interactions?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina to simulate binding affinities with target proteins (e.g., kinase inhibitors).

- Quantum Mechanics/Molecular Mechanics (QM/MM) : Assess electronic interactions at active sites.

- ADMET Prediction : Tools like SwissADME predict bioavailability and toxicity. Computational workflows integrate these methods to prioritize in vitro testing .

Q. How can researchers resolve contradictions in activity data across pharmacological studies?

- Methodological Answer :

- Reproducibility Checks : Standardize assay conditions (e.g., cell lines, incubation times).

- Meta-Analysis : Pool data from multiple studies using random-effects models to account for variability.

- Cross-Validation : Compare in vitro results with computational predictions (e.g., IC₅₀ discrepancies explained by protein conformational changes) .

Methodological Notes

- Data Integration : Combined computational, spectroscopic, and statistical methodologies to address both basic and advanced queries.

- Key References : Prioritized NIST, PubChem, and peer-reviewed experimental design literature.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.